

Spectroscopic Profile of 3-Chloro-4-methoxybenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 3-Chloro-4-methoxybenzaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Chloro-4-methoxybenzaldehyde** ($C_8H_7ClO_2$), a valuable intermediate in pharmaceutical synthesis and materials science. The document details available data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the structural elucidation of this compound. Experimental protocols, where available, are also outlined to assist in the replication and validation of these findings.

Molecular Structure and Properties

- IUPAC Name: **3-chloro-4-methoxybenzaldehyde**
- CAS Number: 4903-09-7
- Molecular Weight: 170.59 g/mol
- Appearance: White to off-white crystalline powder

Spectroscopic Data

The structural confirmation of **3-Chloro-4-methoxybenzaldehyde** relies on a combination of spectroscopic techniques. Each method provides unique information about the molecule's functional groups and atomic connectivity.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of **3-Chloro-4-methoxybenzaldehyde** is characterized by the following key absorption bands:

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2850-2750	Medium	C-H stretch (aldehyde)
~1700-1680	Strong	C=O stretch (aldehyde)
~1600, ~1500	Medium	C=C stretch (aromatic ring)
~1250	Strong	C-O stretch (aryl ether)
~1100	Medium	C-O stretch (aryl ether)
~800	Strong	C-Cl stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms. While a publicly available, fully assigned spectrum with coupling constants is not readily available, based on the structure and data for analogous compounds, the expected chemical shifts are as follows:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.8	Singlet	1H	Aldehyde proton
~7.8	Doublet	1H	Aromatic proton
~7.7	Doublet	1H	Aromatic proton
~7.0	Doublet	1H	Aromatic proton
~3.9	Singlet	3H	Methoxy protons

No experimental ^{13}C NMR data for **3-Chloro-4-methoxybenzaldehyde** has been found in publicly accessible databases. However, based on the known chemical shifts of 3-methoxybenzaldehyde and the expected substituent effects of a chlorine atom, the predicted chemical shifts are presented below.[\[1\]](#)

Chemical Shift (δ , ppm)	Assignment
~191	C=O (aldehyde)
~160	C-O (methoxy-substituted)
~135	C-Cl (chloro-substituted)
~131	Aromatic CH
~129	Aromatic CH
~128	Aromatic C-CHO
~112	Aromatic CH
~56	-OCH ₃ (methoxy)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **3-Chloro-4-methoxybenzaldehyde**, the following prominent peaks are observed in the mass spectrum:

m/z Ratio	Relative Intensity	Assignment
170	High	Molecular ion $[M]^+$
169	High	$[M-H]^+$
141	Medium	$[M-CHO]^+$
126	Medium	$[M-CHO-CH_3]^+$ or $[M-CO-H-CH_3]^+$
98	Medium	Further fragmentation

The presence of a chlorine atom would also result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, corresponding to the ^{37}Cl isotope.

Experimental Protocols

While specific experimental protocols for the acquisition of the cited data for **3-Chloro-4-methoxybenzaldehyde** are not detailed in the available sources, the following are generalized methodologies for obtaining such spectra.

FTIR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer, such as a Bruker Tensor 27 FT-IR.^[2]

- **Sample Preparation:** A small amount of the solid **3-Chloro-4-methoxybenzaldehyde** is placed directly onto the ATR crystal.
- **Data Acquisition:** The spectrum is recorded over a range of approximately 4000 to 400 cm^{-1} . A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

NMR Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **3-Chloro-4-methoxybenzaldehyde** is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl_3 or $\text{DMSO}-d_6$) in an NMR tube.

A small amount of tetramethylsilane (TMS) is typically added as an internal reference (0 ppm).

- **Data Acquisition:** The ^1H and ^{13}C NMR spectra are acquired on a spectrometer, for instance, a 400 MHz instrument. For ^{13}C NMR, a larger number of scans is typically required to achieve a good signal-to-noise ratio due to the low natural abundance of the ^{13}C isotope.

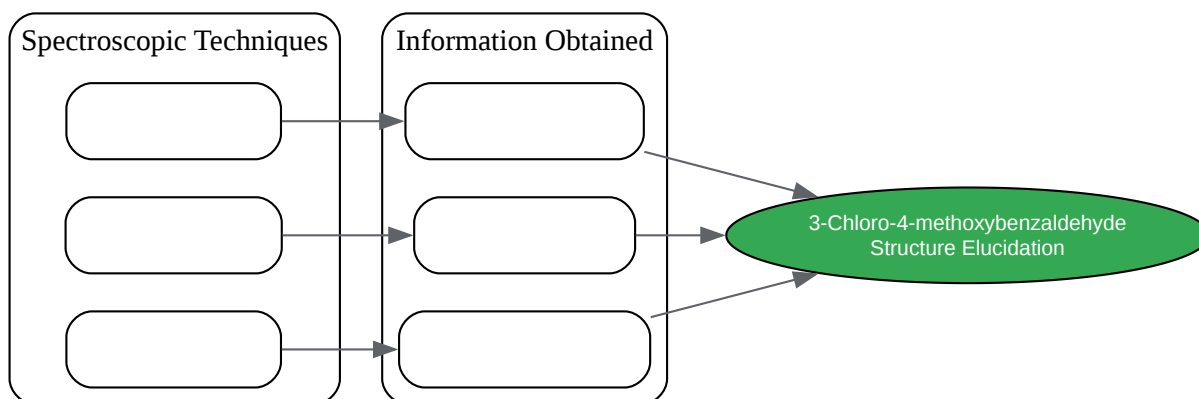
Mass Spectrometry (GC-MS)

- **Sample Preparation:** A dilute solution of **3-Chloro-4-methoxybenzaldehyde** is prepared in a volatile organic solvent such as methanol or dichloromethane.
- **Instrumentation:** The sample is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the components of the sample before they enter the MS.
- **Data Acquisition:** The mass spectrometer is operated in electron ionization (EI) mode. The instrument scans a range of m/z values to detect the molecular ion and its fragments.

Visualizations

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **3-Chloro-4-methoxybenzaldehyde** using the discussed spectroscopic techniques.



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Caption: Workflow for Spectroscopic Structural Elucidation.

This guide serves as a foundational resource for professionals working with **3-Chloro-4-methoxybenzaldehyde**. The presented data and methodologies are essential for quality control, reaction monitoring, and further research and development activities.

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References

- 1. rsc.org [rsc.org]
- 2. 3-Chloro-4-methoxybenzaldehyde | C₈H₇ClO₂ | CID 78619 - PubChem [pubchem.ncbi.nlm.nih.gov]
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